[4-(Cyclobutylmethoxy)phenyl]methanamine
Overview
Description
[4-(Cyclobutylmethoxy)phenyl]methanamine is an organic compound characterized by a benzylamine structure with a cyclobutylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclobutylmethoxy)phenyl]methanamine typically involves the following steps:
Preparation of 4-Methoxybenzylamine: This can be achieved through the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.
Cyclobutylmethanol Formation: Cyclobutylmethanol can be synthesized from cyclobutyl bromide through a nucleophilic substitution reaction with sodium methoxide.
Coupling Reaction: The final step involves the coupling of 4-methoxybenzylamine with cyclobutylmethanol using a suitable catalyst, such as palladium, under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclobutylmethoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted benzylamine derivatives.
Scientific Research Applications
[4-(Cyclobutylmethoxy)phenyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of [4-(Cyclobutylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Lacks the cyclobutylmethoxy substituent.
Cyclobutylmethanol: Contains the cyclobutylmethoxy group but lacks the benzylamine moiety.
Benzylamine: A simpler structure without the methoxy or cyclobutyl groups.
Uniqueness
[4-(Cyclobutylmethoxy)phenyl]methanamine is unique due to its combination of a benzylamine structure with a cyclobutylmethoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(cyclobutylmethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKPXGOFMPLWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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